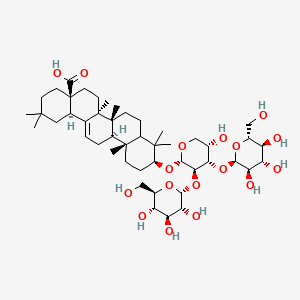

3-O-(Glu-glu-ara)oleanolic acid

Descripción

Systematic Nomenclature and Molecular Formula

The complete systematic nomenclature of 3-O-(Glu-glu-ara)oleanolic acid follows the International Union of Pure and Applied Chemistry guidelines for complex glycosylated triterpenoids. The official chemical name is 3-O-(beta-D-Glucopyranosyl-1-4-beta-D-glucopyranosyl-1-4-alpha-L-arabinopyranosyl)oleanolic acid, which precisely describes the specific glycosidic linkages and stereochemical configurations of the attached sugar units. The compound is also recognized by its Chemical Abstracts Service registry number 148179-90-2, providing unambiguous identification within chemical databases. Alternative nomenclature includes the simplified designation Olean-12-en-28-oic acid, 3-((O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-alpha-L-arabinopyranosyl)oxy)-, (3beta)-, which emphasizes the oleanane backbone structure and the specific attachment position of the trisaccharide chain.

The molecular formula C47H76O17 reflects the substantial increase in molecular complexity compared to the parent oleanolic acid (C30H48O3), with the addition of seventeen carbon atoms, twenty-eight hydrogen atoms, and fourteen oxygen atoms contributed by the three sugar residues. The molecular weight of 913.1 grams per mole represents approximately twice the mass of the aglycone oleanolic acid, which has a molecular weight of 456.7 grams per mole. This significant increase in molecular weight and the corresponding changes in polarity and solubility characteristics are direct consequences of the extensive glycosylation pattern. The compound belongs to the broader class of triterpene saponins, which are characterized by their glycosylated triterpenoid structures and distinctive amphiphilic properties.

Stereochemical Configuration at Glycosylation Sites

The stereochemical configuration of this compound involves precise spatial arrangements at multiple glycosylation sites, creating a highly ordered three-dimensional structure. The primary glycosylation occurs at the C-3 position of the oleanolic acid backbone, where the hydroxyl group forms a glycosidic bond with the anomeric carbon of the terminal arabinopyranose unit. This attachment point maintains the original beta configuration of the C-3 hydroxyl group, preserving the stereochemical integrity of the triterpene core while accommodating the bulky trisaccharide substituent.

The trisaccharide chain exhibits a linear arrangement with specific stereochemical configurations at each glycosidic linkage. The terminal sugar unit is alpha-L-arabinopyranose, which connects through a 1-4 glycosidic bond to the central beta-D-glucopyranose residue. This central glucose unit then forms another 1-4 glycosidic linkage with the second beta-D-glucopyranose moiety, creating a disaccharide portion that extends the overall chain length. The stereochemical designations beta-D for the glucose units and alpha-L for the arabinose unit reflect the specific orientations of the hydroxyl groups around each pyranose ring, with the beta configuration indicating that the anomeric hydroxyl group is positioned above the ring plane, while the alpha configuration places it below the ring plane.

The spatial arrangement of this trisaccharide chain significantly influences the overall molecular conformation and intermolecular interactions of the compound. The 1-4 glycosidic linkages allow for considerable conformational flexibility while maintaining the structural integrity of the carbohydrate chain. Research on related oleanolic acid glycosides has demonstrated that the specific stereochemical configuration of the sugar moieties can dramatically affect biological activity and molecular recognition properties. The combination of two glucose units with one arabinose unit creates a unique molecular signature that distinguishes this compound from other oleanolic acid glycosides with different sugar compositions or linkage patterns.

Crystallographic Analysis of Pentacyclic Triterpene Core

The pentacyclic triterpene core of this compound retains the fundamental structural characteristics of the parent oleanolic acid while accommodating the steric demands imposed by the attached trisaccharide chain. Crystallographic studies of oleanolic acid and related compounds have revealed that the triterpene backbone adopts a characteristic three-dimensional conformation with distinct ring conformations and specific spatial orientations. The A ring typically exhibits a chair conformation with the C-3 hydroxyl group positioned in an axial orientation, creating a favorable geometry for glycosylation reactions.

Detailed structural analysis indicates that oleanolic acid molecules demonstrate a strong tendency to form organized assemblies through hydrogen bonding and van der Waals interactions. The hydroxyl group at C-3 and the carboxylic acid functionality at C-28 serve as primary sites for intermolecular interactions, with the hydroxyl group displaying approximately a 62-degree angle with respect to the main molecular plane due to the boat conformation adopted by the A ring. The E ring also shows significant distortion, with the carboxylic group positioned almost perpendicular to the backbone plane at an angle of 85 degrees.

The presence of the trisaccharide substituent at the C-3 position introduces additional complexity to the crystallographic structure, as the bulky carbohydrate chain must be accommodated within the crystal lattice. Vibrational analysis of oleanolic acid has revealed characteristic infrared absorption patterns, including the carbonyl stretching band around 1700 wavenumbers and hydroxyl stretching vibrations near 3500 wavenumbers. These spectroscopic signatures provide valuable insights into the hydrogen bonding patterns and molecular environment within the crystalline state. The splitting of the carbonyl band into multiple components suggests the presence of different molecular environments, indicating that molecules can adopt various conformational states within the crystal structure.

Computational modeling studies have demonstrated that oleanolic acid derivatives can form stable dimeric and tetrameric assemblies through symmetric hydrogen bonding arrangements. These findings suggest that this compound may exhibit similar self-assembly properties, although the presence of the extensive carbohydrate chain would likely modify the intermolecular interaction patterns and crystal packing arrangements compared to the parent compound.

Comparative Analysis of Isomeric Forms

The structural diversity within oleanolic acid glycosides arises from variations in sugar composition, linkage positions, and stereochemical configurations, creating a complex array of isomeric forms with distinct chemical and physical properties. This compound can be compared with several related compounds to understand the impact of structural modifications on molecular characteristics. One notable comparison involves oleanolic acid 3-O-glucuronide, which contains a single glucuronic acid unit attached at the same C-3 position. This monoglycosylated derivative has the molecular formula C36H56O9 and a significantly lower molecular weight of 632.824 grams per mole compared to the trisaccharide variant.

Another important comparative compound is oleanolic acid-3-O-beta-D-glucopyranosyl(1→2)-alpha-L-arabinopyranoside, which features a different disaccharide composition and linkage pattern. This compound has the molecular formula C41H66O12 and a molecular weight of 750.97 grams per mole, representing an intermediate complexity between the monoglycosylated and trisaccharide forms. The presence of a 1-2 glycosidic linkage in this isomer contrasts with the 1-4 linkages found in this compound, demonstrating how subtle changes in connectivity can create distinct molecular architectures.

The comparative analysis extends to compounds with different sugar compositions, such as oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid, which incorporates xylose and glucuronic acid units in addition to glucose. This compound has the molecular formula C47H74O18 and a molecular weight of 927.08 grams per mole, showing how alternative sugar combinations can yield molecules with similar overall sizes but different chemical properties. The substitution of arabinose with xylose and the inclusion of a glucuronic acid residue creates distinct patterns of hydrogen bonding potential and ionization behavior.

Structural comparison with related saponins from the momordin family reveals additional isomeric possibilities within the oleanolic acid glycoside series. Momordin I, identified as oleanolic acid 3-O-alpha-L-arabinopyranosyl(1→3)-beta-D-glucuronopyranoside, demonstrates an alternative glycosylation pattern where the arabinose unit is linked through a 1-3 bond to a glucuronic acid residue rather than forming part of a linear trisaccharide chain. These structural variations highlight the remarkable diversity possible within the oleanolic acid glycoside family and emphasize the importance of precise structural characterization for understanding structure-activity relationships.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Sugar Composition | Linkage Pattern |

|---|---|---|---|---|

| This compound | C47H76O17 | 913.1 | Glc-Glc-Ara | 1-4, 1-4 |

| Oleanolic acid 3-O-glucuronide | C36H56O9 | 632.8 | GlcA | Single attachment |

| Oleanolic acid-3-O-Glc(1→2)Ara | C41H66O12 | 751.0 | Glc-Ara | 1-2 |

| Oleanolic acid-3-O-Glc(1-2)Xyl(1-3)GlcA | C47H74O18 | 927.1 | Glc-Xyl-GlcA | 1-2, 1-3 |

Propiedades

Número CAS |

148179-90-2 |

|---|---|

Fórmula molecular |

C47H76O17 |

Peso molecular |

913.108 |

Nombre IUPAC |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(57)58)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-40-37(64-39-35(56)33(54)31(52)26(20-49)61-39)36(24(50)21-59-40)63-38-34(55)32(53)30(51)25(19-48)60-38/h8,23-40,48-56H,9-21H2,1-7H3,(H,57,58)/t23-,24+,25-,26-,27?,28-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40+,44+,45-,46-,47+/m1/s1 |

Clave InChI |

CZSSCQGYTZXTSU-KZJMCOEVSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Sinónimos |

3-O-(glucopyranosyl-1-4-glucopyranosyl-1-4-arabinopyranosyl)oleanolic acid |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research indicates that 3-O-(Glu-glu-ara)oleanolic acid exhibits potent anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. For instance, studies have demonstrated that this compound can modulate the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Antidiabetic Effects

The compound has shown promise in managing diabetes by enhancing insulin sensitivity and promoting glucose metabolism. It activates key signaling pathways such as PI3K/Akt and AMPK, leading to improved glucose uptake and reduced gluconeogenesis in hepatic cells . In animal models, administration of this compound has resulted in lower blood glucose levels and improved lipid profiles .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens. Its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, with mechanisms involving disruption of bacterial cell membranes and inhibition of cell wall synthesis . This makes it a candidate for developing new antimicrobial agents.

Case Studies

Comparación Con Compuestos Similares

Oleanolic Acid 3-O-β-D-Glucopyranoside

- Structure: Single β-D-glucopyranosyl unit at 3-O.

- Molecular Weight : 618.84 (C₃₆H₅₈O₈).

- Source : Cyperus esculentus .

- Activity : Exhibits hepatoprotective properties but lower hypoglycemic potency compared to glycosides with larger sugar chains .

- Key Difference: Monosaccharide substitution reduces solubility and membrane interaction compared to trisaccharide derivatives.

Elatoside E

- Structure: 3-O-[β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside].

- Molecular Weight : 913.12 (C₄₇H₇₆O₁₇).

- Source : Aralia elata .

- Activity : Potent hypoglycemic agent; inhibits plasma glucose elevation in rats. The xylose residue enhances binding to glucose transporters .

- Key Difference : Substitution of one glucose with xylose creates a branched structure, improving target specificity compared to linear chains.

3-O-α-L-Arabinopyranosyl Oleanolic Acid (AD4a)

Saponin B from Polyscias scutellaria

- Structure: 3-O-[β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl].

- Molecular Weight : 794.96 (C₄₂H₆₆O₁₄).

- Source : Polyscias scutellaria .

- Activity : Glucuronic acid enhances solubility and interaction with immune receptors, though activity specifics remain understudied .

- Key Difference : Uronic acid substitution introduces carboxyl groups, altering charge and solubility.

Data Table: Structural and Functional Comparison

Key Research Findings

Hypoglycemic Activity: Elatoside E (with xylose-glucose-arabinose) shows superior hypoglycemic effects compared to this compound, likely due to xylose enhancing GLUT1 transporter binding . Longer sugar chains (e.g., trisaccharides) generally improve water solubility and prolong circulation time, but branched structures (e.g., Elatoside E) exhibit higher target specificity .

Cytotoxicity: this compound and AD4a demonstrate moderate cytotoxicity against cancer cell lines, with activity influenced by arabinose’s stereochemistry . Compounds with uronic acid (e.g., Saponin B) show enhanced immune modulation but require further study .

Structure-Activity Relationships: Sugar Chain Length: Trisaccharides (e.g., Elatoside E) often outperform monosaccharides in bioactivity due to improved receptor interaction . Linkage Position: 1→2 and 1→3 linkages in branched sugars (e.g., xylose in Elatoside E) enhance metabolic stability and enzymatic resistance .

Métodos De Preparación

Protection of Oleanolic Acid

-

C28 Carboxyl Protection :

OA is treated with benzyl bromide in the presence of K₂CO₃ in DMF, yielding 28-O-benzyl oleanolic acid (1) with >95% efficiency. -

C3 Hydroxyl Activation :

The C3 hydroxyl is acetylated using acetic anhydride in pyridine to form 3-O-acetyl-28-O-benzyl OA (2), preventing premature glycosylation at this site during subsequent steps.

Synthesis of the Glu-glu-ara Trisaccharide Donor

-

First Glucosylation :

Perbenzoylated β-D-glucopyranosyl trichloroacetimidate (3a) is coupled to a selectively protected arabinose acceptor (4) under TMSOTf catalysis in anhydrous dichloromethane (DCM), forming the β(1→4)-linked Glc-Ara disaccharide (5) in 78% yield. -

Second Glucosylation :

The disaccharide 5 is deprotected at the 6′-OH using hydrazine acetate, then reacted with another benzoylated glucosyl trichloroacetimidate (3b) to yield the trisaccharide donor Glu-glu-ara-O-imidate (6) with 72% efficiency.

Glycosylation of Oleanolic Acid

-

Deprotection of C3 Acetyl Group :

Compound 2 undergoes Zemplén deacetylation with NaOMe/MeOH, yielding 3-OH-28-O-Bn OA (7). -

Coupling with Trisaccharide Donor :

Trisaccharide imidate 6 is reacted with 7 under TMSOTf promotion in DCM at 0°C, affording the fully protected 3-O-(Glu-glu-ara)-28-O-Bn OA (8) in 68% yield.

Global Deprotection

-

Debenzoylation :

Benzoyl groups on the sugar moieties are removed via NaOMe/MeOH, yielding 3-O-(Glu-glu-ara)-28-O-Bn OA (9) in 92% yield. -

Hydrogenolytic Removal of Benzyl :

Catalytic hydrogenation (H₂/Pd-C) cleaves the C28 benzyl group, producing the target compound 3-O-(Glu-glu-ara)oleanolic acid (10) with 85% efficiency.

Analytical Characterization and Yield Optimization

Spectroscopic Validation

Yield Comparison Across Steps

| Step | Reaction | Yield (%) | Key Conditions |

|---|---|---|---|

| 1 | C28 Benzylation | 96 | BnBr, K₂CO₃, DMF, 60°C |

| 2 | Disaccharide Formation | 78 | TMSOTf, DCM, 0°C |

| 3 | Trisaccharide Coupling | 68 | TMSOTf, DCM, molecular sieves |

| 4 | Global Deprotection | 85 | H₂/Pd-C, MeOH/THF |

Challenges in Trisaccharide Assembly

-

Regioselectivity : The β(1→4) linkage between Glc and Ara requires precise temperature control (−10°C to 0°C) to minimize α-anomer formation.

-

Steric Hindrance : Bulky benzoyl groups on the trisaccharide donor reduce coupling efficiency at C3, necessitating extended reaction times (24–36 hr).

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

Immobilization of OA on Wang resin via its C28 carboxyl group could enable iterative glycosylation under automated conditions. This approach, while promising for scalability, lacks experimental validation in the literature.

Industrial-Scale Considerations

Q & A

Basic Question: What analytical methods are most reliable for structural characterization of 3-O-(Glu-glu-ara)oleanolic acid and its glycosylated derivatives?

Methodological Answer:

Structural elucidation typically combines NMR spectroscopy (1D and 2D experiments like COSY, HMBC, and NOESY) and mass spectrometry (ESI-MS/MS). For example, NMR can resolve sugar linkage patterns (e.g., β-D-glucopyranosyl-(1→3) vs. α-L-arabinopyranosyl-(1→2)), while MS confirms molecular weights and fragmentation pathways . High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or UV is used for purity assessment .

Advanced Question: How do glycosylation patterns at the C3 position influence the bioactivity of oleanolic acid derivatives, and what experimental approaches validate these effects?

Methodological Answer:

Glycosylation at C3 modulates solubility, receptor binding, and metabolic stability. For example:

- Insect resistance : In Barbarea vulgaris, 3-O-β-D-Glc hederagenin showed strong antifeedant activity against Phyllotreta nemorum, whereas 3-O-β-D-Glc oleanolic acid had minimal effects, highlighting the importance of C23 hydroxylation .

- Hypoglycemic activity : Oleanolic acid 3-O-glycosides from Aralia elata demonstrated enhanced glucose-lowering effects compared to the aglycone, attributed to improved bioavailability .

Validation methods :

Basic Question: What are the optimal extraction and purification protocols for isolating this compound from plant matrices?

Methodological Answer:

- Extraction : Use ethanol or methanol (70–80%) for triterpenoid solubility. Sequential solvent partitioning (e.g., chloroform for organic bases, ethyl acetate for free acids) enriches saponins .

- Purification : Column chromatography with silica gel or reversed-phase C18, followed by gel filtration (Sephadex LH-20). Preparative HPLC is critical for resolving structurally similar glycosides .

Advanced Question: How can researchers resolve contradictions in reported bioactivities of 3-O-glycosylated oleanolic acid derivatives across studies?

Methodological Answer:

Contradictions often arise from:

- Variability in glycosylation sites or sugar moieties (e.g., arabinose vs. rhamnose substitutions).

- Species-specific metabolic pathways (e.g., Passiflora quadrangularis vs. Barbarea vulgaris saponins) .

Resolution strategies :

Advanced Question: What experimental designs are recommended for studying the biosynthetic pathways of this compound in plant systems?

Methodological Answer:

- Gene identification : Use RNA sequencing to identify UDP-glycosyltransferases (UGTs) in saponin-producing plants (e.g., Barbarea vulgaris UGT73C subfamily) .

- Enzyme characterization : Heterologous expression in E. coli or yeast to test substrate specificity (e.g., oleanolic acid vs. hederagenin glucosylation) .

- Isotopic labeling : Track carbon flux through the mevalonate pathway using -glucose .

Advanced Question: How can synthetic biology approaches enhance the production of this compound derivatives for pharmacological studies?

Methodological Answer:

- Pathway engineering : Overexpress key genes (e.g., oxidosqualene cyclase for oleanane backbone synthesis) in Saccharomyces cerevisiae or Nicotiana benthamiana .

- Chemoenzymatic synthesis : Combine chemical synthesis of oleanolic acid with enzymatic glycosylation using recombinant UGTs .

- CRISPR-Cas9 : Knock out competing pathways (e.g., sterol biosynthesis) to redirect metabolic flux toward triterpenoids .

Basic Question: What are the challenges in ensuring batch-to-batch consistency for this compound in pharmacological studies?

Methodological Answer:

- Plant variability : Environmental factors (soil, climate) alter glycosylation profiles. Use controlled hydroponic growth or cell cultures .

- Quality control : Implement LC-MS/MS and H-NMR fingerprinting for each batch .

- Reference standards : Source authenticated compounds (e.g., CAS 103956-33-8 for oleanolic acid 3-glycosides) .

Advanced Question: How do researchers differentiate between monodesmosidic and bidesmosidic saponins in oleanolic acid derivatives, and why is this distinction critical?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.